4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene
Description
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is a nitroaromatic compound featuring a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 2, and a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at position 4.
Properties
Molecular Formula |
C9H11NO5S |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
1-methoxy-4-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO5S/c1-15-9-4-3-7(6-16(2,13)14)5-8(9)10(11)12/h3-5H,6H2,1-2H3 |
InChI Key |
FIGOUDOAOFGHHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1-methoxy-2-nitrobenzene followed by the introduction of the methanesulfonylmethyl group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. These interactions can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
- Structure : Features an ethylsulfonyl (-SO₂C₂H₅) group directly attached to the benzene ring at position 4.
- Molecular Formula: C₁₀H₁₃NO₅S (vs. C₁₀H₁₃NO₅S for the target compound).
- Key Differences: The ethylsulfonyl group is directly bonded to the ring, while the target compound’s sulfonyl group is linked via a methylene bridge (-CH₂-).
- Synthesis: Prepared via nitration of 1-(ethylsulfonyl)-4-methoxybenzene using concentrated HNO₃ at 100°C .
4-Methoxy-3-nitrobenzyl Bromide
- Structure : Contains a bromomethyl (-CH₂Br) group at position 4.
- Molecular Formula: C₈H₈BrNO₃.
- Key Differences :
- The bromomethyl group serves as a leaving group, making this compound a precursor for nucleophilic substitution reactions.
- Replacement of -Br with -CH₂SO₂CH₃ could yield the target compound.
- Relevance : Demonstrates the feasibility of introducing sulfonylmethyl groups via substitution .
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
- Structure : Features a methylsulfonyl (-SO₂CH₃) group at position 2 and chlorine at position 1.
- Molecular Formula: C₇H₆ClNO₄S.
- Key Differences :
1-Methoxy-2-nitrobenzene Derivatives
- Examples : 1-Methoxy-2-nitrobenzene, 1-Methoxy-3-nitrobenzene, 1-Methoxy-4-nitrobenzene.
- Molecular Formula: C₇H₇NO₃.
- Key Differences :
Physical and Chemical Properties
| Property | 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 4-Methoxy-3-nitrobenzyl Bromide |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₅S | C₁₀H₁₃NO₅S | C₈H₈BrNO₃ |
| Molecular Weight (g/mol) | ~267.3 | ~281.3 | 246.06 |
| Key Functional Groups | -CH₂SO₂CH₃, -NO₂, -OCH₃ | -SO₂C₂H₅, -NO₂, -OCH₃ | -CH₂Br, -NO₂, -OCH₃ |
| Polarity | High (due to -SO₂-) | Moderate (longer alkyl chain) | Moderate |
Note: Data extrapolated from structural analogs; experimental values are unavailable in the provided evidence .
Biological Activity
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including toxicity studies, mechanisms of action, and therapeutic potential.
- Chemical Formula : C9H11N2O4S
- Molecular Weight : 229.26 g/mol
- CAS Number : 100-17-4
Biological Activity Overview
-
Pharmaceutical Applications :
- The compound serves as a building block in drug synthesis, particularly for anticancer agents and other therapeutic compounds.
-
Toxicological Studies :
- Chronic toxicity studies have indicated that this compound may induce carcinogenic effects, particularly in liver tissues of laboratory animals. Specific findings include:
- Increased incidence of hepatocellular adenomas and interstitial cell tumors in male rats .
- Significant alterations in hematological parameters, such as reduced red blood cell counts and hemoglobin concentrations, indicating potential anemia .
- Histopathological analysis revealed chronic progressive nephropathy at higher doses, suggesting renal toxicity .
- Chronic toxicity studies have indicated that this compound may induce carcinogenic effects, particularly in liver tissues of laboratory animals. Specific findings include:
- Mechanism of Action :
Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives related to 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene. It was found that certain derivatives exhibited strong inhibitory activity against various cancer cell lines (e.g., A549, MDA-MB-231) with IC50 values ranging from 1.35 μM to 3.04 μM. The mechanism involved dual targeting of tubulin and STAT3 pathways, which are critical in cancer progression .
Study 2: Toxicity Assessment
A comprehensive evaluation of the compound's toxicological profile revealed significant systemic effects at elevated doses:
- Dosing Regimen : Rats were administered varying doses (2000 ppm to 8000 ppm) over a period of 26 weeks.
- Findings :
Summary of Findings
| Parameter | Observation |
|---|---|
| Hepatotoxicity | Increased liver weights; hepatocellular adenomas |
| Renal Toxicity | Chronic progressive nephropathy |
| Hematological Effects | Anemia; altered white blood cell counts |
| Anticancer Activity | Effective against A549 and MDA-MB-231 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
